molecular formula C20H22N4O3 B5239434 N-(2-ETHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE

N-(2-ETHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE

Cat. No.: B5239434
M. Wt: 366.4 g/mol
InChI Key: FVHJDGLOMMNUJP-UHFFFAOYSA-N
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Description

“N-(2-ETHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE” is a synthetic organic compound that belongs to the class of pyridopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ETHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE” typically involves multi-step organic reactions. The starting materials often include 2-ethylphenylamine and pyridopyrimidine derivatives. The reaction conditions may involve:

    Condensation reactions: Combining the amine group with the pyridopyrimidine derivative.

    Acylation reactions: Introducing the acetamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions could modify the pyridopyrimidine ring or other functional groups.

    Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of “N-(2-ETHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE” would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Acetamide Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of “N-(2-ETHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE” lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(1,5,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-5-14-8-6-7-9-15(14)22-16(25)11-24-19(26)17-12(2)10-13(3)21-18(17)23(4)20(24)27/h6-10H,5,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHJDGLOMMNUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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